
2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium is a compound that combines an ester and an imidazolium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
For the preparation of 1-ethyl-2,3-dimethylimidazol-3-ium, a common method involves the alkylation of 2,3-dimethylimidazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically conducted in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 2,2-dimethylpropanoate follows similar principles as laboratory synthesis but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency .
The industrial production of 1-ethyl-2,3-dimethylimidazol-3-ium involves similar alkylation reactions but may utilize more efficient catalysts and purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis in the presence of water and an acid or base catalyst results in the formation of 2,2-dimethylpropanoic acid and ethanol . Transesterification with other alcohols can produce different esters.
1-ethyl-2,3-dimethylimidazol-3-ium, being an ionic liquid, can participate in various reactions including nucleophilic substitutions, oxidations, and reductions .
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, acid or base catalysts, reflux conditions.
Nucleophilic Substitution: Nucleophiles such as halides, organic solvents, mild heating.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, ambient to mild heating.
Major Products
Hydrolysis of 2,2-Dimethylpropanoate: 2,2-dimethylpropanoic acid and ethanol.
Transesterification of 2,2-Dimethylpropanoate: Various esters depending on the alcohol used.
Nucleophilic Substitution of 1-ethyl-2,3-dimethylimidazol-3-ium: Substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropanoate is used as a solvent and intermediate in organic synthesis. It is also employed in the fragrance industry due to its pleasant odor .
1-ethyl-2,3-dimethylimidazol-3-ium has applications in green chemistry as a solvent and catalyst for various reactions. Its ionic liquid properties make it useful in electrochemistry, separation processes, and as a medium for enzymatic reactions .
Wirkmechanismus
The mechanism of action for 2,2-dimethylpropanoate involves its role as a solvent or reactant in chemical reactions. It can stabilize transition states and intermediates, facilitating various organic transformations .
1-ethyl-2,3-dimethylimidazol-3-ium, as an ionic liquid, can stabilize charged intermediates and transition states in reactions. It can also interact with substrates and catalysts, enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in organic synthesis.
1-butyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in green chemistry and electrochemistry.
Uniqueness
2,2-Dimethylpropanoate is unique due to its branched structure, which imparts different physical properties compared to linear esters like ethyl acetate .
1-ethyl-2,3-dimethylimidazol-3-ium is unique among ionic liquids due to its specific alkylation pattern, which affects its solubility, melting point, and reactivity .
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
2,2-dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium |
InChI |
InChI=1S/C7H13N2.C5H10O2/c1-4-9-6-5-8(3)7(9)2;1-5(2,3)4(6)7/h5-6H,4H2,1-3H3;1-3H3,(H,6,7)/q+1;/p-1 |
InChI-Schlüssel |
RJVMLQTYHUTXSD-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C=C[N+](=C1C)C.CC(C)(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


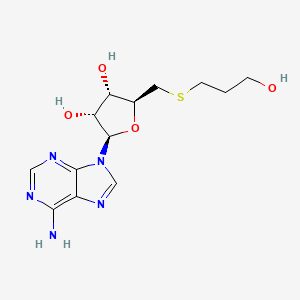

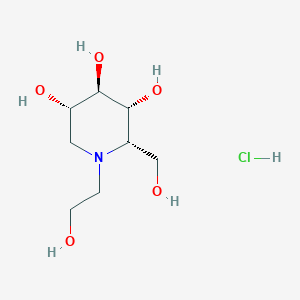
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
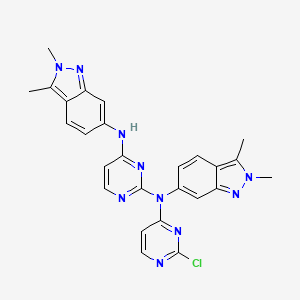
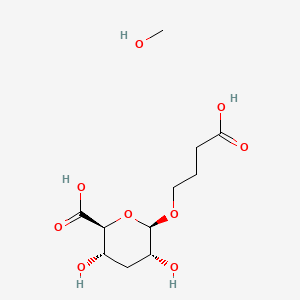
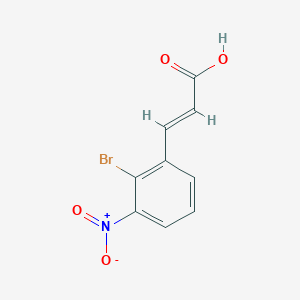
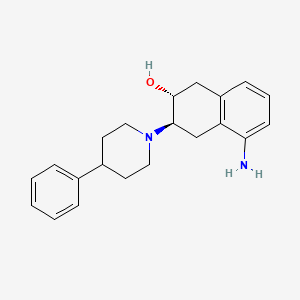
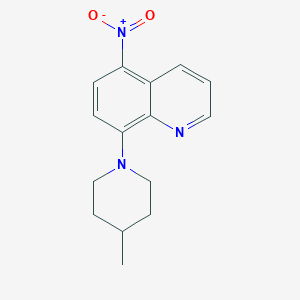

![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
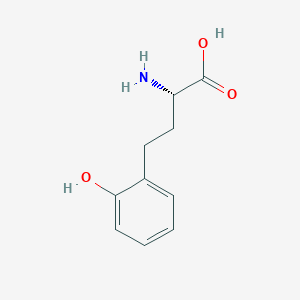

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
